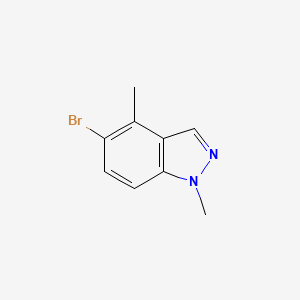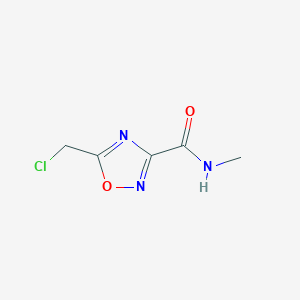
4-Bromo-2,3-dimetil-2H-indazol
Descripción general
Descripción
4-Bromo-2,3-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-85-9 . It has a molecular weight of 225.09 and is a white solid . The IUPAC name for this compound is 4-bromo-2,3-dimethyl-2H-indazole .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 4-Bromo-2,3-dimethyl-2H-indazole, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,3-dimethyl-2H-indazole is C9H9BrN2 . The average mass is 225.085 Da and the monoisotopic mass is 223.994904 Da .Physical And Chemical Properties Analysis
4-Bromo-2,3-dimethyl-2H-indazole is a white solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
4-Bromo-2,3-dimetil-2H-indazol: se ha explorado por su potencial en el tratamiento del cáncer debido a su capacidad para inhibir varias líneas celulares cancerosas. El grupo indazol es una característica común en muchos compuestos farmacológicamente activos, incluidos aquellos con propiedades anticancerígenas . Los grupos bromo y metil pueden mejorar aún más la bioactividad del compuesto, lo que lo convierte en un candidato valioso para el desarrollo de nuevos fármacos anticancerígenos.
Aplicaciones Antiinflamatorias y Analgésicas
Los compuestos que contienen el esqueleto de indazol, como This compound, han mostrado actividades antiinflamatorias y analgésicas prometedoras. Esto los convierte en posibles agentes terapéuticos para el tratamiento de afecciones inflamatorias y el control del dolor .
Propiedades Antimicrobianas y Antibacterianas
El motivo estructural del indazol es conocido por poseer propiedades antimicrobianas y antibacterianas. La adición de grupos bromo y metil podría potencialmente mejorar estas propiedades, lo que lleva al desarrollo de nuevos antibióticos que pueden combatir cepas resistentes de bacterias .
Efectos Antihipertensivos
Se ha informado que los derivados del indazol exhiben efectos antihipertensivos. Como tal, This compound podría utilizarse en la síntesis de nuevos compuestos para controlar la presión arterial alta y las afecciones cardiovasculares relacionadas .
Antagonismo del Receptor de Serotonina
Los compuestos de indazol se han investigado por su función como antagonistas del receptor de serotonina. Esta aplicación es crucial en el desarrollo de tratamientos para trastornos psiquiátricos, incluidas la depresión y la ansiedad .
Inhibición de la Fosfoinositida 3-Kinasa
El sistema de anillo de indazol se utiliza en inhibidores selectivos de la fosfoinositida 3-kinasa δ, que son importantes para tratar enfermedades respiratorias. This compound podría servir como punto de partida para sintetizar estos inhibidores .
Safety and Hazards
The safety information for 4-Bromo-2,3-dimethyl-2H-indazole includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazoles interact with their targets to modulate their activity . The bromo and methyl groups on the 4-Bromo-2,3-dimethyl-2H-indazole molecule could potentially enhance its binding affinity to its targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of bioactivities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
The presence of bromo and methyl groups could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its rate of excretion .
Result of Action
Indazole derivatives are known to exhibit a range of bioactivities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . Therefore, the effects of 4-Bromo-2,3-dimethyl-2H-indazole at the molecular and cellular level could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-dimethyl-2H-indazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
4-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIUSSSKAQHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)
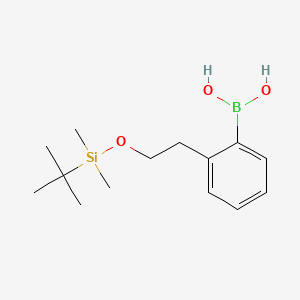


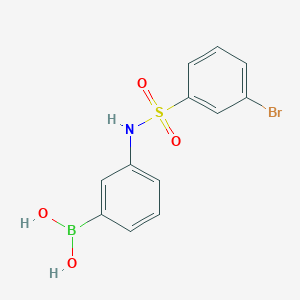

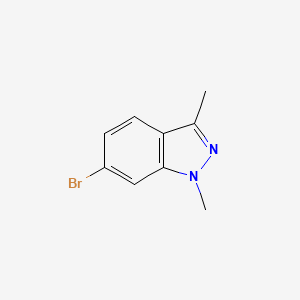
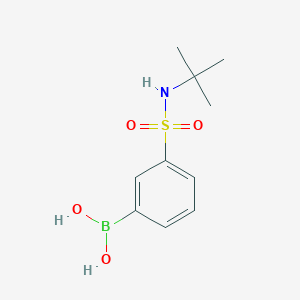

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
